3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
3-Chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine, or 3-CMPP, is a synthetic compound that has been studied for its potential applications in scientific research and development. This compound is a derivative of pyridine and has a unique chemical structure that is characterized by a chlorine atom and a methoxy group. It has been studied for its potential to act as a ligand, or a molecule that binds to other molecules, and its ability to act as a catalyst in certain chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in the context of carbon–carbon bond formation .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which similar compounds are involved, is a key process in synthetic chemistry, particularly in the synthesis of complex organic compounds .
Result of Action
The suzuki–miyaura cross-coupling reaction, in which similar compounds are involved, results in the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which similar compounds are involved, is known for its mild and functional group tolerant reaction conditions .
Advantages and Limitations for Lab Experiments
The use of 3-CMPP in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, it can act as a ligand in certain reactions, allowing for greater control over the reaction. However, there are also some limitations to the use of 3-CMPP in laboratory experiments. It is a relatively unstable compound, meaning that it can degrade over time if not stored properly. Additionally, its mechanism of action is not fully understood, meaning that its effects in certain experiments may not be fully predictable.
Future Directions
The potential future directions for 3-CMPP are numerous. It could be used in the development of new pharmaceuticals, as it has been found to interact with certain proteins and hormones in the body. Additionally, it could be used in the synthesis of new compounds, as it has been found to act as a catalyst in certain reactions. Finally, it could be used in the development of new materials, as its unique chemical structure could be used to create new materials with specific properties.
Synthesis Methods
3-CMPP can be synthesized through a variety of methods, including a reaction between 4-chloropyridine and 1-[(pyridin-4-yl)methyl]piperidin-4-ylmethanol. This reaction involves the use of an acid catalyst, such as sulfuric acid, and is typically carried out at a temperature of around 100°C. The reaction produces 3-CMPP as the main product, along with other by-products. The purity of the final product can be increased by using a column chromatography technique.
Scientific Research Applications
3-CMPP has been studied for its potential applications in scientific research and development. It has been found to act as a ligand in certain chemical reactions, binding to other molecules and allowing those molecules to interact with one another. It has also been found to act as a catalyst in certain reactions, speeding up the reaction rate and allowing for greater control over the reaction. In addition, 3-CMPP has been used in the synthesis of other compounds, such as quinolines and benzimidazoles, which can be used in the development of pharmaceuticals.
properties
IUPAC Name |
3-chloro-4-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-16-11-20-8-3-17(16)22-13-15-4-9-21(10-5-15)12-14-1-6-19-7-2-14/h1-3,6-8,11,15H,4-5,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSXKYCMSLMRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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